molecular formula C7H11ClF3NO2 B13116825 Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B13116825
M. Wt: 233.61 g/mol
InChI Key: RXAKXMFLWYPYCH-UHFFFAOYSA-N
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Description

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO2 and a molecular weight of 233.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further esterified with a methyl group and combined with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the cyclocondensation reaction of a trifluoromethyl-containing building block . The process may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via lithiation followed by trapping with electrophiles.

    Esterification: The carboxylate group is esterified with methanol under acidic conditions to form the methyl ester.

    Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol
  • Pyrrolizines

Uniqueness

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-5(11-3-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H

InChI Key

RXAKXMFLWYPYCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NC1)C(F)(F)F.Cl

Origin of Product

United States

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